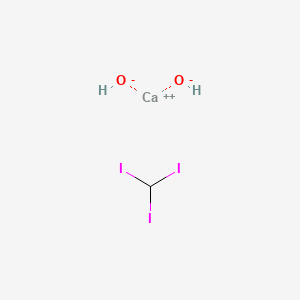

![molecular formula C11H9Br4N3O2 B1194547 [4,5,6,7-四溴-2-(二甲氨基)-1h-苯并咪唑-1-基]乙酸 CAS No. 1085822-09-8](/img/structure/B1194547.png)

[4,5,6,7-四溴-2-(二甲氨基)-1h-苯并咪唑-1-基]乙酸

描述

TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8 (IC50 = 0.5 µM for both). It also binds to Pim-1, HIPK2, and DYRK1A (Kis = 8.65, 15.25, and 11.9 µM, respectively) and inhibits greater than 50% of the activity of five kinases, including CK2, ERK8, and DYRK2, in a panel of 78 kinases at 10 µM. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM.

TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8. It also binds to Pim-1, HIPK2, and DYRK1A. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM.

科学研究应用

Inhibition of Protein Kinase CK2

TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8 . CK2 is a serine/threonine protein kinase that is involved in cell cycle control, signal transduction, protein synthesis, and other cellular processes . TMCB’s ability to inhibit CK2 has been utilized in various research studies to understand the role of CK2 in these processes .

Inhibition of ERK8

TMCB also inhibits ERK8, another protein kinase . ERK8, like CK2, plays a role in various cellular processes. By inhibiting ERK8, TMCB can help researchers understand the role of ERK8 in these processes .

Apoptosis Induction

TMCB has been found to induce apoptosis in certain cell types . This makes it a valuable tool in research studies investigating the mechanisms of apoptosis and potential therapeutic strategies for diseases characterized by abnormal cell death or survival .

Modulation of Signaling Pathways

TMCB can modulate various signaling pathways due to its inhibitory effects on CK2 and ERK8 . This can help researchers understand the role of these pathways in different cellular processes and diseases .

DNA Damage Response

TMCB’s inhibitory effects on CK2 can affect the DNA damage response . This can be useful in studies investigating the mechanisms of DNA repair and the effects of DNA damage on cell function .

Cell Cycle Regulation

CK2, one of the kinases inhibited by TMCB, plays a role in cell cycle regulation . Therefore, TMCB can be used in research studies to understand the role of CK2 in the cell cycle and how its dysregulation can lead to diseases such as cancer .

Cancer Research

Given its effects on apoptosis, signaling pathways, DNA damage response, and cell cycle regulation, TMCB has significant applications in cancer research . It can be used to study the mechanisms of cancer development and progression, and to develop potential therapeutic strategies .

Immune Regulation

Recent studies have shown that CK2, which is inhibited by TMCB, plays a role in immune regulation . Therefore, TMCB can be used in research studies to understand the role of CK2 in immune responses and the development of immune-related diseases .

作用机制

Target of Action

TMCB, also known as 4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid, [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid, or CK2/ERK8-IN-1, is a dual inhibitor of protein kinase CK2 and ERK8 (MAPK15, ERK7) . It also binds to PIM1 , HIPK2 (homeodomain-interacting protein kinase 2) , and DYRK1A .

Mode of Action

TMCB acts as an ATP-competitive inhibitor of protein kinase CK2 . It interacts with the catalytic subunits of CK2 and ERK8, inhibiting their activity . The inhibition of these kinases disrupts the phosphorylation of numerous protein substrates, many of which are related to gene expression or protein synthesis .

Biochemical Pathways

The inhibition of CK2 and ERK8 by TMCB affects several biochemical pathways. CK2 is involved in various cellular processes, including cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and the development of the nervous system . ERK8, on the other hand, works with MAPK to transmit signals from cell surface receptors to DNA .

Pharmacokinetics

Like other benzimidazole derivatives, it is expected to interact easily with the biopolymers of the living system due to its structural similarity to naturally occurring nucleotides .

Result of Action

The inhibition of CK2 and ERK8 by TMCB results in the disruption of various cellular processes, potentially leading to cell death . TMCB has been shown to display cytotoxic activity in Jurkat cells, inhibiting cell growth in a dose-dependent manner .

属性

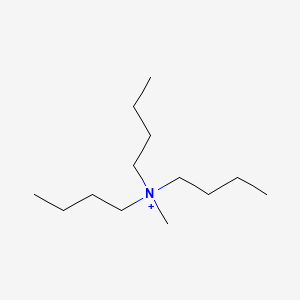

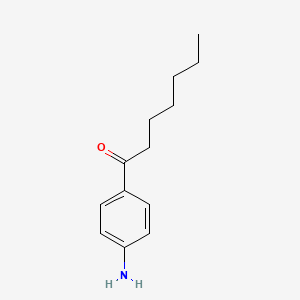

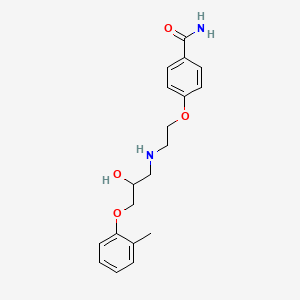

IUPAC Name |

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAOTASRLQMKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677589 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid | |

CAS RN |

905105-89-7 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

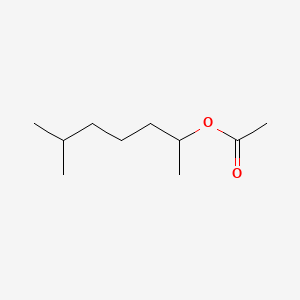

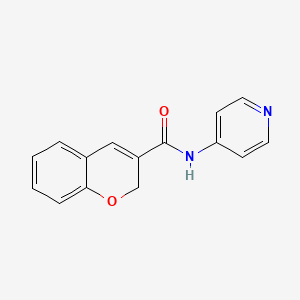

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

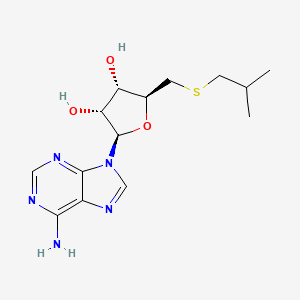

![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)